Galactinol
Description
Contextualization of Galactinol within Plant Carbohydrate Metabolism
This compound is a key disaccharide in the intricate network of plant carbohydrate metabolism. researchgate.net It is synthesized from UDP-galactose and myo-inositol in a reaction catalyzed by the enzyme this compound synthase (GolS). oup.com This positions this compound at a crucial intersection, linking the metabolism of inositol, a fundamental component of various signaling and structural molecules, with the biosynthesis of a specific group of soluble sugars. nih.gov The synthesis of this compound is considered the first and rate-limiting step in the production of the raffinose (B1225341) family of oligosaccharides (RFOs), highlighting its regulatory importance in partitioning carbon between sucrose (B13894) and these complex sugars. oup.complos.org While RFOs have been associated with carbon storage and transport, this compound itself is primarily recognized for its role as a galactose donor. nih.govtandfonline.com The this compound-dependent pathway for RFO biosynthesis is a common and extensively studied route in higher plants. tandfonline.com
Overview of this compound's Role as a Raffinose Family Oligosaccharide Precursor
This compound serves as the essential precursor for the synthesis of the raffinose family of oligosaccharides (RFOs), a group of α-galactosyl derivatives of sucrose. tandfonline.com RFOs, including raffinose, stachyose (B150584), and verbascose (B1348371), are synthesized through the sequential addition of galactose units, with this compound acting as the galactosyl donor in each step. nih.gov The initial reaction involves the transfer of a galactose moiety from this compound to sucrose, forming raffinose, a reaction catalyzed by raffinose synthase. oup.comiastate.edu Subsequently, stachyose is synthesized by the transfer of another galactose unit from this compound to raffinose, a process mediated by stachyose synthase. oup.comiastate.edu This stepwise elongation can continue to form larger RFOs like verbascose. oup.comiastate.edu The biosynthesis of RFOs is, therefore, critically dependent on the availability of this compound, making its synthesis a pivotal point of regulation for the accumulation of these important oligosaccharides in plants. nih.govresearchgate.net
Table 1: Key Enzymes in this compound-Dependent RFO Biosynthesis
| Enzyme | EC Number | Substrates | Product |
| This compound Synthase (GolS) | 2.4.1.123 | UDP-galactose, myo-inositol | This compound |
| Raffinose Synthase (RafS) | 2.4.1.82 | This compound, Sucrose | Raffinose |
| Stachyose Synthase (StaS) | 2.4.1.67 | This compound, Raffinose | Stachyose |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,4S,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20/h2-21H,1H2/t2-,3+,4+,5?,6-,7+,8+,9+,10-,11?,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWMRQDBPZKXKG-ZNVDUFQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@H]([C@H](C([C@H]([C@@H]2O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10958068 | |
| Record name | Galactinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10958068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3687-64-7 | |
| Record name | Galactinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galactinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10958068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-O-α-D-galactopyranosyl-D-myo-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | GALACTINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZE56L8UKR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Galactinol Biosynthesis and Enzymology
Galactinol Synthase (GolS) Activity and Reaction Mechanism
The synthesis of this compound is catalyzed by the enzyme this compound synthase (GolS; EC 2.4.1.123). This enzyme facilitates the transfer of a galactosyl moiety from uridine (B1682114) diphosphate (B83284) galactose (UDP-galactose) to myo-inositol, yielding this compound and uridine diphosphate (UDP). ontosight.ai The reaction is a critical and often rate-limiting step in the RFO biosynthetic pathway. oup.com
Biochemical Characterization of this compound Synthase Isoforms
This compound synthase exists as multiple isoforms in many plant species, and these isoforms often exhibit distinct biochemical properties and expression patterns, suggesting specialized physiological roles. For instance, in chickpea (Cicer arietinum), two biochemically active isoforms, CaGolS1 and CaGolS2, have been identified. nih.gov While both isoforms share similar subcellular locations, they possess distinct biochemical characteristics. nih.gov The activity of these isoforms can be influenced by the presence of divalent cations.
In hybrid poplar (Populus alba × grandidentata), two isoforms, GolSI and GolSII, have been characterized. GolSI demonstrates a broader pH stability, functioning efficiently between pH 5.5 and 9.0 with an optimum at pH 7.0. nih.govoup.com In contrast, GolSII has a much narrower optimal pH range around 7.5. nih.govoup.com Their temperature optima also differ, with GolSI showing maximal activity at 45°C and GolSII at 37°C. nih.gov Research on GolS from other plants, such as soybean (Glycine max), has shown a maximal activity at pH 7.0 and 50°C. core.ac.ukresearchgate.net
Table 1: Biochemical Properties of this compound Synthase Isoforms from Various Plant Species
| Plant Species | Isoform | Optimal pH | Optimal Temperature (°C) |
| Hybrid Poplar | GolSI | 7.0 | 45 |
| GolSII | 7.5 | 37 | |
| Soybean | GolS | 7.0 | 50 |
| Zucchini | GolS | 7.5 | N/A |
| Kidney Bean | GolS | 7.0 | N/A |
| Grapevine | VvGOLS1 | ~8.0 | N/A |
| Brachypodium distachyon | BdiGolSase1 | 7.0-9.0 | 35 |
Substrate Specificity and Enzyme Kinetics of this compound Synthase
This compound synthase exhibits a high specificity for its substrates, UDP-galactose and myo-inositol. nih.gov However, some studies have shown that it can utilize other substrates, albeit with much lower efficiency. For example, GolS from Brachypodium distachyon can use UDP-glucose as a substrate, but its catalytic efficiency is significantly lower compared to UDP-galactose. ubc.ca
The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), have been determined for GolS isoforms in several plant species. These values provide insight into the enzyme's affinity for its substrates and its maximum catalytic rate. For instance, the Km of hybrid poplar GolSI for UDP-galactose is 0.80 mM, while for GolSII it is 0.65 mM. oup.com The Vmax values for these isoforms are 657.5 nM/min and 1245 nM/min, respectively. oup.com In grapevine (Vitis vinifera), the VvGOLS1 isoform has an apparent Km of 7.5 mM for UDP-galactose and 9.9 mM for myo-inositol. oup.comoup.com
Table 2: Kinetic Parameters of this compound Synthase from Various Plant Species
| Plant Species | Isoform | Substrate | Km (mM) | Vmax |
| Hybrid Poplar | GolSI | UDP-galactose | 0.80 | 657.5 nM/min |
| GolSII | UDP-galactose | 0.65 | 1245 nM/min | |
| Soybean | GolS | UDP-galactose | 5.2 | 195 nmol/min |
| Zucchini | GolS | UDP-galactose | 1.8 | N/A |
| Kidney Bean | GolS | UDP-galactose | 0.4 | N/A |
| Grapevine | VvGOLS1 | UDP-galactose | 7.5 | 3.7 nkat/mg |
| myo-inositol | 9.9 | 1.88 nkat/mg |
Pathways Interconnected with this compound Synthesis
The synthesis of this compound is intrinsically linked to other fundamental metabolic pathways in plants, most notably myo-inositol metabolism and the biosynthesis of raffinose (B1225341) family oligosaccharides.
Integration with Myo-Inositol Metabolism
Myo-inositol is a critical precursor for this compound synthesis, and its availability can directly influence the rate of this compound production. The biosynthesis of myo-inositol in plants begins with glucose-6-phosphate, a central molecule in carbohydrate metabolism. The key regulatory enzyme in this pathway is L-myo-inositol-1-phosphate synthase (MIPS), which catalyzes the conversion of glucose-6-phosphate to L-myo-inositol-1-phosphate. oup.comoup.comnih.gov This intermediate is then dephosphorylated by a specific phosphatase to yield free myo-inositol. cdnsciencepub.com
The pathway can be summarized in the following steps:
Phosphorylation of Glucose: Glucose is phosphorylated to Glucose-6-phosphate.
Isomerization and Cyclization: L-myo-inositol-1-phosphate synthase (MIPS) converts Glucose-6-phosphate to L-myo-inositol-1-phosphate. oup.comcdnsciencepub.com
Dephosphorylation: A phosphatase removes the phosphate (B84403) group from L-myo-inositol-1-phosphate to produce myo-inositol. cdnsciencepub.com
The resulting myo-inositol can then enter various metabolic routes, including serving as a substrate for this compound synthase.
Cross-Talk with Raffinose Family Oligosaccharide Biosynthesis
This compound plays a direct and indispensable role as the galactosyl donor for the synthesis of the raffinose family of oligosaccharides (RFOs). ontosight.aifrontiersin.org This family of sugars, which includes raffinose, stachyose (B150584), and verbascose (B1348371), is synthesized by the sequential addition of galactose units to a sucrose (B13894) molecule.
The biosynthesis of RFOs is a stepwise process catalyzed by a series of galactosyltransferases:
Raffinose Synthesis: Raffinose synthase (RafS; EC 2.4.1.82) transfers a galactose moiety from this compound to sucrose, forming raffinose. ontosight.aifrontiersin.org
Stachyose Synthesis: Stachyose synthase (StaS; EC 2.4.1.67) then utilizes another molecule of this compound to transfer a second galactose unit to raffinose, producing stachyose. ontosight.aifrontiersin.org
Verbascose Synthesis: The synthesis of larger RFOs like verbascose continues in a similar fashion, with this compound serving as the galactose donor. researchgate.net
This tight coupling means that the regulation of this compound synthase activity directly impacts the entire RFO biosynthetic pathway, influencing the plant's ability to produce these important storage and transport sugars.
Table 3: Enzymes and Products in the Raffinose Family Oligosaccharide Biosynthesis Pathway
| Enzyme | Substrates | Product |
| This compound Synthase (GolS) | UDP-galactose, myo-inositol | This compound |
| Raffinose Synthase (RafS) | This compound, Sucrose | Raffinose |
| Stachyose Synthase (StaS) | This compound, Raffinose | Stachyose |
Molecular and Genetic Regulation of Galactinol Metabolism
Galactinol Synthase Gene Family Organization and Evolution
This compound synthase enzymes are encoded by gene families in plants, reflecting their diverse roles and regulatory mechanisms. The organization and evolution of these gene families provide insights into the functional diversification of this compound biosynthesis.
Genome-Wide Identification and Phylogenetic Analysis of this compound Synthase Genes
Genome-wide studies have identified varying numbers of GolS genes across different plant species. For instance, eight GolS genes have been found in the genomes of Citrus sinensis and C. clementina, similar to the eight found in Arabidopsis thaliana and Malus × domestica, and nine in Populus trichocarpa and Nicotiana tabacum. plos.org In cassava (Manihot esculenta), eight MeGolS genes have been isolated. mdpi.com Soybean (Glycine max) has six putative GolS genes. frontiersin.org Phylogenetic analysis of GolS proteins typically clusters them into distinct groups, suggesting functional divergence within the gene family. researchgate.netmdpi.com For example, GolS enzymes from Glycine max and Phaseolus vulgaris are subdivided into three classes: GolS1, GolS2, and GolS3. researchgate.net Phylogenetic analyses have also revealed evolutionary events such as gene loss and duplication within the GolS family across different plant lineages, such as a lost event of an ancient GolS copy in the Solanaceae and an ancient duplication event leading to the evolution of GolS4/7 in the Brassicaceae. mdpi.com
Here is a table summarizing the number of GolS genes identified in various plant species:
| Plant Species | Number of GolS Genes | Source |
| Citrus sinensis | 8 | plos.orgnih.gov |
| Citrus clementina | 8 | plos.orgnih.gov |
| Arabidopsis thaliana | 7 (or 8) | plos.orgnih.govmdpi.com |
| Malus × domestica | 8 | plos.org |
| Populus trichocarpa | 9 | plos.orgmdpi.com |
| Nicotiana tabacum | 9 | plos.orgmdpi.com |
| Manihot esculenta | 8 | mdpi.com |
| Glycine max | 6 | frontiersin.org |
| Cucumis melo | 2 characterized | ashs.orgresearchgate.net |
| Cicer arietinum | 2 | portlandpress.comoup.com |
| Musa acuminata | 4 putative | unoeste.br |
Evolutionary Diversification of this compound Synthase Loci
The evolutionary history of GolS genes indicates that they are a plant-specific subfamily within the GT8 group of enzymes, likely derived from a single ancestral sequence that has undergone differential evolution or loss in various plant species. plos.org Functional GolS appears predominantly in higher plants, with fungi having the closest potential ancestral sequences. nih.gov This evolutionary preference for functional GolS expression in higher plants might be linked to the necessity of this compound and RFO synthesis for coping with abiotic stress, a requirement less pronounced in organisms lacking functional GolS for such purposes. nih.gov Genomic organization studies have shown variations in gene structure, such as the number of exons, among GolS genes in different species. unoeste.br The conserved motifs identified in GolS proteins often demonstrate high group-specificity, further supporting functional diversification. unoeste.br
Transcriptional and Post-Transcriptional Regulation of this compound Biosynthesis
The levels of this compound are primarily controlled by the regulation of GolS gene expression, which occurs at both the transcriptional and post-transcriptional levels.
Stress-Inducible Gene Expression of this compound Synthase
A significant aspect of GolS regulation is its responsiveness to various environmental stresses. Increased synthesis of this compound and RFOs is a reported response in vegetative tissues to a range of abiotic stresses. scielo.brfrontiersin.org Transcriptional analysis has shown that many GolS genes exhibit stress-inducible expression. plos.orgnih.gov For instance, most CsGolS genes in Citrus sinensis show stress-inducible expression in response to drought and salt stress treatments, as well as to 'Candidatus Liberibacter asiaticus' infection. plos.orgnih.gov In Arabidopsis thaliana, AtGolS1 is induced by heat, salt, and drought stress, while AtGolS2 is induced by drought and salt stresses, and AtGolS3 by cold stress. plos.orgnih.gov Chickpea (Cicer arietinum) CaGolS1 and CaGolS2 genes are induced by different abiotic stresses, with heat and oxidative stress preferentially inducing CaGolS1. oup.com In coffee (Coffea canephora), the expression of CcGolS1 in leaves is differentially regulated by water deficit depending on the stress intensity and genotype. scielo.br While stress-inducible expression is common, it is not universal for all GolS genes in all species or under all stress conditions. For example, this compound synthase transcription in melon leaves was not upregulated by water or low temperature stresses. ashs.orgresearchgate.net
Here is a table illustrating stress-inducible GolS gene expression in different species:
| Plant Species | GolS Gene(s) | Stress Condition(s) | Expression Response | Source |
| Citrus sinensis | Most CsGolS | Drought, Salt, 'Ca. L. asiaticus' infection | Inducible | plos.orgnih.gov |
| Arabidopsis thaliana | AtGolS1 | Heat, Salt, Drought | Induced | plos.orgnih.gov |
| Arabidopsis thaliana | AtGolS2 | Drought, Salt | Induced | plos.orgnih.gov |
| Arabidopsis thaliana | AtGolS3 | Cold | Induced | plos.orgnih.gov |
| Cicer arietinum | CaGolS1, CaGolS2 | Various abiotic stresses | Induced | oup.com |
| Cicer arietinum | CaGolS1 | Heat, Oxidative stress | Preferentially induced | oup.com |
| Coffea canephora | CcGolS1 | Water deficit | Differentially regulated | scielo.br |
| Cucumis melo | CmGAS1, CmGAS2 | Water, Low temperature | Not upregulated | ashs.orgresearchgate.net |
| Manihot esculenta | MeGolS1, 2, 5, 6, 7 | Abiotic stresses | Induced | mdpi.com |
Hormonal and Environmental Cues Influencing this compound Synthase Transcription
Beyond abiotic stress, the transcription of GolS genes can be influenced by hormonal and other environmental cues. Promoter analysis of GolS genes has revealed the presence of cis-acting regulatory elements associated with hormone and stress responses. mdpi.comresearchgate.net For instance, the PtrGolS3 promoter region in Populus trichocarpa contains cis-elements for stress responses, including abscisic acid responsive elements (ABRE), dehydration and cold responsive elements (DRE/CRT), and low-temperature responsive elements (LTRE). researchgate.net While some studies suggest potential links between hormonal signals like ABA and GolS expression ashs.org, direct evidence for hormonal regulation of GolS transcription is emerging. Hormone treatments have been shown to strongly induce the expression of most BnGolS genes in rapeseed (Brassica napus). mdpi.com Light, as a major environmental signal, has also been shown to induce the expression of AtGolS1 in Arabidopsis thaliana. nih.gov
Regulatory Networks and Transcription Factors Modulating this compound Levels
The transcriptional regulation of GolS genes involves complex regulatory networks and specific transcription factors (TFs). In silico analysis of GolS gene promoters has identified various cis-acting regulatory elements that are targets for TFs. mdpi.comoup.com For example, low temperature response transcription factors of the C-repeat binding factor (CBF) family are known to transcriptionally regulate several GolS genes in Arabidopsis thaliana via cold-responsive (COR) genes. biorxiv.org The light-inducible response of AtGolS1 in Arabidopsis operates downstream of ELONGATED HYPOCOTYL 5 (HY5), a central regulator in light signaling, with HY5 directly binding to light-responsive cis-elements in the AtGolS1 promoter. nih.gov Studies in tomato have shown that this compound can influence the expression of genes involved in jasmonic acid (JA) biosynthesis and cold tolerance through a regulatory network involving transcription factors like SlERF4-7. acs.orgnih.gov SlERF4-7 has been shown to bind to the dehydration-responsive element (DRE) of the SlSPI5 promoter, suggesting SlSPI5 is a target gene of this TF. acs.orgnih.gov Furthermore, interactions between different TFs, such as MYB and WRKY factors, have been implicated in regulating stress-responsive pathways that may include this compound biosynthesis. oup.commdpi.com
The expression of GolS genes can also be subject to post-transcriptional regulation. In rice (Oryza sativa), the expression of GolS genes is regulated through post-transcriptional intron retention in response to abiotic stress. nih.gov This mechanism can lead to the accumulation of both premature and mature transcripts in a rhythmic manner, suggesting a surveillance mechanism that triggers the degradation of premature transcripts. nih.gov This indicates a combined transcriptional and post-transcriptional control mechanism for GolS expression under stress conditions in rice. nih.gov
Genetic Engineering Approaches to Modulate this compound Biosynthesis
Genetic engineering provides powerful tools to manipulate this compound biosynthesis and accumulation in plants, primarily by targeting the expression of GolS genes. The goal of such approaches is often to enhance stress tolerance, improve seed composition, or understand the specific roles of different GolS isoforms. isaaa.orgnih.govnih.govjircas.go.jpresearchgate.net
Overexpression Strategies for Enhanced this compound Accumulation
Overexpression of GolS genes has been a widely used strategy to increase this compound levels in various plant species. The rationale is that GolS catalyzes the rate-limiting step in RFO biosynthesis, so increasing its abundance or activity can lead to higher accumulation of this compound and downstream RFOs. frontiersin.orgplos.org
Studies have demonstrated that constitutive overexpression of GolS genes can lead to increased this compound and raffinose (B1225341) content and improved stress tolerance. For example, overexpression of AtGolS2 from Arabidopsis thaliana in transgenic rice resulted in higher this compound levels and enhanced drought tolerance, leading to increased grain yield under dry conditions in field trials. isaaa.orgnih.govjircas.go.jpnih.gov Transgenic rice lines expressing AtGolS2 showed improved relative water content, photosynthetic activity, and faster recovery under drought stress compared to non-transgenic plants. nih.govjircas.go.jp
Similarly, overexpression of a cucumber GolS gene (CsGolS1) in tobacco plants led to increased this compound accumulation and enhanced tolerance to drought and high salinity stresses, as well as increased resistance to certain pathogens. apsnet.org These findings highlight the potential of GolS gene overexpression as a strategy to develop crops with enhanced resilience to environmental challenges.
While overexpression of GolS genes often leads to increased this compound and raffinose, the accumulation of stachyose (B150584) can vary depending on the specific GolS gene and plant species. researchgate.netnih.gov
Targeted Gene Knockout and Gene Editing in this compound Pathways
Targeted gene knockout and gene editing techniques, such as CRISPR/Cas9, have been employed to reduce or eliminate the function of GolS genes, primarily to investigate the roles of this compound and RFOs or to modify seed composition. nih.govresearchgate.net
Knocking out GolS genes is expected to disrupt the initial step of RFO biosynthesis, thereby reducing the levels of this compound and downstream RFOs like raffinose and stachyose. Studies using GolS knockout mutants in Arabidopsis have shown impaired accumulation of this compound and raffinose under stress conditions, providing evidence for the importance of GolS in stress-induced RFO synthesis. nih.govresearchgate.netnih.govoup.com
In soybean, where RFOs like stachyose and raffinose are undesirable components in seeds due to digestibility issues for monogastric animals, CRISPR/Cas9-mediated knockout of GolS genes (GmGOLS1A and GmGOLS1B) has been successfully used to reduce RFO levels in seeds. nih.govresearchgate.net
A study using a dual gRNAs CRISPR/Cas9 system to target GmGOLS1A and GmGOLS1B in soybean resulted in various deletions and knockout mutations. nih.govresearchgate.net Analysis of homozygous mutant lines showed a significant reduction in total RFO content in seeds, with a notable decrease in stachyose and verbascose (B1348371), although raffinose levels sometimes increased. nih.govresearchgate.net This demonstrates the effectiveness of gene editing in modifying the carbohydrate profile of seeds by targeting key genes in the this compound biosynthesis pathway. Interestingly, these modifications in RFO content did not significantly affect seed germination rate or plant morphology in soybean under tested conditions. nih.gov
These targeted gene manipulation approaches provide valuable insights into the function of GolS genes and the roles of this compound and RFOs in plant physiology and stress responses.
Physiological and Biological Functions of Galactinol in Plants
Galactinol as a Precursor in Raffinose (B1225341) Family Oligosaccharide Synthesis
The biosynthesis of RFOs is initiated by the formation of this compound, a reaction catalyzed by the enzyme this compound synthase (GolS). oup.comresearchgate.net This enzyme facilitates the transfer of a galactose moiety from UDP-galactose to myo-inositol, producing this compound. nih.govtandfonline.com The synthesis of this compound is the committed and often rate-limiting step in the RFO biosynthetic pathway, highlighting its critical role in the production of these important oligosaccharides. researchgate.netnih.gov
Contribution to Raffinose, Stachyose (B150584), and Higher Oligosaccharide Production
Once synthesized, this compound serves as the immediate donor of galactose units for the sequential elongation of sucrose (B13894) to form RFOs. The first member of this family, raffinose, is synthesized by raffinose synthase (RafS), which transfers a galactosyl group from this compound to a sucrose molecule. nih.govtandfonline.com
Subsequent members of the RFO family are formed by the further addition of galactose units, also donated by this compound. Stachyose synthase (StaS) catalyzes the transfer of a galactosyl moiety from this compound to raffinose, yielding the tetrasaccharide stachyose. nih.govscispace.com This process can continue to produce even larger oligosaccharides, such as verbascose (B1348371) and ajugose, through the action of specific galactosyltransferases that utilize this compound as the donor. oup.comresearchgate.net Therefore, the availability of this compound is a direct determinant of the plant's capacity to produce the entire suite of RFOs.
The following table summarizes the key enzymes in the this compound-dependent RFO synthesis pathway.
| Enzyme | Abbreviation | Substrates | Products | Role |
| This compound Synthase | GolS | UDP-galactose, myo-inositol | This compound , UDP | Initiates RFO biosynthesis. oup.comresearchgate.net |
| Raffinose Synthase | RafS | This compound , Sucrose | Raffinose, myo-inositol | Synthesizes the first RFO. nih.govtandfonline.com |
| Stachyose Synthase | StaS | This compound , Raffinose | Stachyose, myo-inositol | Elongates RFO chain. nih.govscispace.com |
Carbon Partitioning Dynamics Involving this compound
The synthesis of this compound and the subsequent production of RFOs represent a significant diversion of carbon from primary photosynthetic pools. This compound synthase plays a pivotal regulatory role in partitioning carbon between sucrose and the RFO pathway. apsnet.org This allocation is not static but is dynamically regulated in response to developmental cues and environmental stresses.
For instance, under conditions of abiotic stress, such as drought or cold, the expression of GolS genes is often upregulated. researchgate.net This leads to an increased synthesis of this compound and a subsequent accumulation of RFOs like raffinose. This shift in carbon allocation is a key adaptive strategy, redirecting carbon from immediate growth-related processes towards the production of protective compounds. In transgenic poplar trees overexpressing a GolS gene, a substantial alteration in carbon partitioning was observed, with a notable increase in starch accumulation in the xylem, suggesting that the augmented production of this compound can act as a signal that initiates broader metabolic changes in carbon allocation.
Role of this compound in Plant Abiotic Stress Responses
This compound, both directly and as the precursor to RFOs, is integral to a plant's ability to withstand various abiotic stresses. The accumulation of this compound and RFOs is a common response to adverse environmental conditions, and a growing body of evidence indicates their multifaceted protective roles.
Osmoprotective Mechanisms of this compound
Both this compound and the RFOs it helps to create function as compatible solutes or osmoprotectants. nih.govresearchgate.net The accumulation of these soluble carbohydrates in the cytoplasm helps to lower the cellular water potential, thereby maintaining cell turgor and driving water uptake under osmotic stress conditions such as drought and high salinity.
Beyond this osmotic adjustment, this compound and raffinose are implicated in the protection of cellular structures. They are thought to stabilize cellular membranes and proteins during dehydration, preventing irreversible damage. tandfonline.com Furthermore, these molecules have been shown to act as antioxidants by scavenging reactive oxygen species (ROS), which are produced at elevated levels during stress and can cause significant cellular damage. oup.comtandfonline.com Studies have demonstrated that this compound and raffinose can effectively scavenge hydroxyl radicals, suggesting a direct role in mitigating oxidative stress. researchgate.netnih.gov
Involvement in Desiccation Tolerance and Water Deficit Stress
The role of this compound and RFOs in desiccation tolerance is well-documented, particularly in seeds where they accumulate during maturation and are thought to protect the embryo. nih.gov This protective function extends to vegetative tissues under water deficit stress. The synthesis of this compound is a key requirement for this process. nih.gov
In resurrection plants, which can survive extreme dehydration, the upregulation of GolS and the accumulation of RFOs are critical components of their desiccation tolerance mechanism. In Arabidopsis thaliana, the overexpression of the AtGolS2 gene, which is induced by drought and high salinity, leads to increased levels of endogenous this compound and raffinose and results in improved drought tolerance and reduced water loss from leaves. apsnet.orgresearchgate.net This demonstrates a direct link between the capacity to synthesize this compound and the ability to withstand water deficit.
This compound's Contribution to Cold and Heat Stress Acclimation
The synthesis of this compound is a key component of plant acclimation to both cold and heat stress. Different isoforms of this compound synthase are often specifically induced by different temperature extremes.
During cold acclimation, the accumulation of this compound and raffinose is a critical adaptive response. researchgate.net In Arabidopsis, the AtGolS3 gene is specifically induced by cold stress, leading to the production of these protective sugars. researchgate.net These molecules are believed to protect cellular membranes from freeze-induced damage and may also play a role in stabilizing photosystem II during low-temperature exposure.
Conversely, under heat stress, other GolS genes are activated. For example, this compound synthase1 (GolS1) in Arabidopsis has been identified as a target of heat shock transcription factors. nih.govnih.gov Its induction by heat leads to the synthesis of this compound and the subsequent accumulation of raffinose, which is thought to contribute to thermotolerance. nih.gov Studies with chickpea and tomato have also shown that GolS genes are upregulated under heat stress, and the resulting accumulation of this compound and raffinose is associated with improved tolerance. oup.comresearchgate.net The application of exogenous this compound has been shown to enhance both cold and heat tolerance in tomato plants. researchgate.net
The following table summarizes the involvement of specific Arabidopsis thaliana this compound Synthase genes in abiotic stress responses.
| Gene | Inducing Stress | Observed Effect of Overexpression |
| AtGolS1 | Drought, High Salinity, Heat | Heat-inducible, contributes to raffinose synthesis under heat stress. researchgate.netnih.gov |
| AtGolS2 | Drought, High Salinity | Increased this compound and raffinose, improved drought tolerance. researchgate.net |
| AtGolS3 | Cold | Induced by cold stress, contributes to cold acclimation. researchgate.net |
Mitigation of Salinity and Oxidative Stress by this compound
This compound plays a crucial role in mitigating the detrimental effects of salinity and oxidative stress in plants. Under such stress conditions, the accumulation of this compound and its derivatives, the raffinose family oligosaccharides (RFOs), has been observed to be a key adaptive response. oup.com These molecules are thought to protect plant cells through several mechanisms. One primary function is acting as osmoprotectants, helping to maintain cellular turgor under high salt concentrations. oup.com Furthermore, this compound and raffinose have demonstrated the ability to scavenge hydroxyl radicals, thereby protecting cellular components from oxidative damage caused by reactive oxygen species (ROS) that accumulate during stress. nih.govnih.gov
Studies in various plant species have substantiated the protective role of this compound. In chickpea, for instance, heat and oxidative stress lead to a significant increase in the activity of this compound synthase (GolS), the key enzyme in this compound biosynthesis, and a subsequent rise in this compound and raffinose content. oup.com This increase is correlated with enhanced stress tolerance, attributed to the reduction of excessive ROS accumulation and lipid peroxidation. oup.com Similarly, in Arabidopsis thaliana, overexpression of GolS genes resulted in higher levels of this compound and raffinose, which conferred increased tolerance to salinity, chilling, and oxidative stress induced by methylviologen. nih.govnih.gov Research on common bean under drought and salt stress also revealed a significant increase in this compound and raffinose content in the leaves, suggesting their role in protecting the plant against these abiotic stresses. oup.com Transgenic tobacco plants overexpressing a cucumber this compound synthase gene also exhibited increased tolerance to drought and high salinity. apsnet.orgnih.gov
The protective mechanism of this compound against oxidative stress is linked to its ability to directly scavenge ROS. nih.govnih.gov This antioxidant property helps in stabilizing cellular membranes and proteins. oup.com The accumulation of this compound, therefore, represents a vital component of the plant's defense system against the cellular damage inflicted by high salinity and the consequent oxidative stress.
Table 1: Effect of Stress on this compound Content and Plant Tolerance
| Plant Species | Stress Condition(s) | Key Findings | Reference(s) |
| Chickpea (Cicer arietinum) | Heat, Oxidative Stress | Increased GolS activity, this compound, and raffinose content; reduced ROS accumulation and lipid peroxidation. | oup.com |
| Arabidopsis thaliana | Salinity, Chilling, Oxidative Stress (Methylviologen) | Overexpression of GolS led to increased this compound and raffinose, enhancing tolerance. | nih.govnih.gov |
| Common Bean (Phaseolus vulgaris) | Drought, Salt Stress | Significant increase in this compound and raffinose in leaves under stress. | oup.com |
| Tobacco (Nicotiana tabacum) | Drought, High Salinity | Overexpression of cucumber GolS conferred increased tolerance. | apsnet.orgnih.gov |
This compound's Participation in Plant Biotic Stress Responses and Signaling
Recent research has illuminated the significant role of this compound not only in abiotic stress tolerance but also in plant defense against biotic threats such as pathogens and herbivores. This compound is now recognized as a signaling molecule in these defense pathways. apsnet.orgresearchgate.net
The accumulation of this compound has been observed in plants upon pathogen attack. For example, in cucumber, colonization of the roots by the beneficial bacterium Pseudomonas chlororaphis O6, which induces systemic resistance, leads to an earlier and stronger accumulation of this compound in the leaves following a pathogen challenge. apsnet.orgnih.gov Overexpression of a cucumber this compound synthase gene (CsGolS1) in tobacco plants resulted in constitutive resistance against the fungal pathogen Botrytis cinerea and the bacterial pathogen Erwinia carotovora. apsnet.orgnih.govresearchgate.net This suggests that an increased capacity to produce this compound enhances a plant's basal defense against a broad spectrum of pathogens.
Interestingly, while this compound acts as a defense signal for the plant, some pathogens have evolved to utilize it as a nutrient source. The bacterial pathogen Agrobacterium fabrum, for instance, can import this compound with high affinity, which provides it with a competitive advantage in colonizing the rhizosphere. nih.gov This highlights the complex co-evolutionary dynamics between plants and their pathogens.
This compound is a key signaling component in induced systemic resistance (ISR), a state of heightened defense preparedness in plants triggered by beneficial microbes. The ISR mediated by P. chlororaphis O6 in cucumber is associated with the primed expression of a this compound synthase gene. apsnet.orgresearchgate.net This priming leads to a more rapid and robust accumulation of this compound upon subsequent pathogen attack. apsnet.org Studies using Arabidopsis mutants have further confirmed the critical role of this compound synthase in ISR. A T-DNA insertion mutant in the AtGolS1 gene compromised the ISR triggered by P. chlororaphis O6 against Erwinia carotovora. koreascience.kr
The ISR pathway involving this compound appears to be linked to jasmonic acid (JA) signaling, as evidenced by the increased expression of the JA-responsive marker gene PDF1.2 in Arabidopsis upon this compound treatment. koreascience.kr This places this compound within the complex network of hormone signaling that governs plant immunity.
There is compelling evidence that this compound functions as a signaling molecule in plant defense. apsnet.orgresearchgate.net Exogenous application of this compound to wild-type tobacco and Arabidopsis plants was sufficient to enhance their resistance to pathogen infection. apsnet.orgnih.govkoreascience.kr This treatment also stimulated the transcription of defense-related genes, such as PR1a, PR1b, and NtACS1 in tobacco. apsnet.orgnih.gov These findings strongly support the hypothesis that this compound itself, and not just its role as a precursor for RFOs, acts as a signal that activates downstream defense responses. apsnet.orgresearchgate.net The accelerated accumulation of this compound during the initial stages of plant-pathogen interaction is thought to function as a transient signal. apsnet.org
Table 2: Role of this compound in Biotic Stress Responses
| Plant Species | Biotic Interaction | Key Findings | Reference(s) |
| Cucumber (Cucumis sativus) | Pseudomonas chlororaphis O6 (ISR), Corynespora cassiicola (pathogen) | P. chlororaphis O6 colonization primed CsGolS1 expression and this compound accumulation, leading to ISR. | apsnet.orgnih.govresearchgate.net |
| Tobacco (Nicotiana tabacum) | Botrytis cinerea, Erwinia carotovora (pathogens) | Overexpression of CsGolS1 conferred resistance; exogenous this compound induced defense gene expression. | apsnet.orgnih.govresearchgate.net |
| Arabidopsis thaliana | Pseudomonas chlororaphis O6 (ISR), Erwinia carotovora (pathogen) | AtGolS1 mutant compromised ISR; exogenous this compound induced resistance and the JA-responsive gene PDF1.2. | koreascience.kr |
| Tomato (Solanum lycopersicum) | Agrobacterium fabrum (pathogen) | A. fabrum utilizes this compound as a nutrient, providing a competitive advantage for colonization. | nih.gov |
Role of this compound in Induced Systemic Resistance Pathways
Functions of this compound in Plant Growth and Development
Beyond its roles in stress responses, this compound is also involved in fundamental aspects of plant growth and development, particularly in seed physiology.
This compound, as the precursor to the raffinose family of oligosaccharides (RFOs), plays a significant role during seed development and germination. frontiersin.orgnih.gov The synthesis of this compound is the first committed step in the RFO biosynthetic pathway. nih.gov RFOs are known to accumulate during the late stages of seed maturation, coinciding with the acquisition of desiccation tolerance. frontiersin.orgnih.gov It is hypothesized that this compound and RFOs protect cellular structures from damage during the extreme water loss that occurs during seed drying. frontiersin.orgnih.gov
In tomato seeds, the expression of a this compound synthase gene (LeGOLS-1) is upregulated during seed maturation and is also present in mature, desiccated seeds. nih.gov This suggests a role in preparing the seed for dormancy and maintaining viability. Upon imbibition, the levels of LeGOLS-1 mRNA initially decline, but they re-accumulate if germination is prevented by dormancy or water deficit, indicating a protective role when conditions are unfavorable for germination. nih.gov
Conversely, research in Arabidopsis suggests that AtGOLS1 can act as a negative regulator of seed germination. nih.gov The expression of AtGOLS1 decreases when conditions are favorable for germination, and mutants lacking this gene, as well as plants with reduced AtGOLS1 expression, exhibit a faster germination rate. nih.gov This suggests a dual role for this compound synthesis: essential for desiccation tolerance during maturation, but its downregulation is necessary for the transition to germination. In maize, a mutant with reduced raffinose but hyper-accumulating this compound showed significantly reduced seed vigor, further highlighting the importance of the balance between this compound and its downstream products for proper seed physiology. caas.cn
Influence on Phloem Transport and Assimilate Allocation
This compound plays a pivotal, albeit indirect, role in the transport of sugars within certain plant species. Its primary function in this context is as an essential precursor for the synthesis of Raffinose Family Oligosaccharides (RFOs), which serve as transport sugars in the phloem of numerous plants. nih.gov The synthesis of this compound is the first committed step in the RFO biosynthetic pathway, making the enzyme responsible, this compound synthase (GolS), a critical checkpoint for the flux of carbon into these transport sugars. nih.gov
In many plant species, particularly those utilizing symplastic phloem loading, a mechanism known as the "polymer trap" model is employed for assimilate loading into the minor veins of leaves. annualreviews.org According to this model, sucrose, synthesized in the mesophyll cells, diffuses into specialized companion cells called intermediary cells (ICs) through plasmodesmata. annualreviews.org Within these intermediary cells, this compound synthase and other enzymes of the RFO pathway are localized. Here, sucrose is used along with this compound to synthesize larger oligosaccharides, such as raffinose and stachyose. annualreviews.orgoup.com These larger sugar molecules are unable to diffuse back into the mesophyll due to the size exclusion limits of the plasmodesmata connecting the intermediary cells and the mesophyll. annualreviews.orgnatuurtijdschriften.nl This process effectively "traps" the sugars in the phloem, maintaining a low sucrose concentration in the intermediary cells and allowing for the continued diffusion of sucrose from the mesophyll. annualreviews.orgoup.com The accumulated RFOs are then loaded into the sieve elements for long-distance transport throughout the plant.
Research has consistently shown that the expression of this compound synthase genes is highly localized to the minor vein network, the primary site of phloem loading. nih.gov For instance, a this compound synthase (GAS) promoter from melon (Cucumis melo), a species that transports RFOs, was found to direct gene expression specifically to the smallest veins in mature leaves of Arabidopsis and tobacco, even though tobacco does not naturally synthesize this compound in its leaves. nih.govresearchgate.net This indicates a highly conserved regulatory system for gene expression within the phloem-loading zones across different plant species. researchgate.net Some studies suggest that certain this compound synthase isoforms may have a dual function in both assimilate loading and stress response within the minor veins, potentially enhancing assimilate transport under adverse conditions by increasing the concentration of RFOs in the phloem sap. researchgate.netresearchgate.net
Table 1: Research Findings on this compound's Role in Phloem Transport
| Plant Species | Key Finding | Significance | Reference |
|---|---|---|---|
| Melon (Cucumis melo) | The promoter for this compound synthase (CmGAS1) directs gene expression specifically to minor vein companion cells. | Provides strong evidence for the localization of RFO synthesis at the site of phloem loading, supporting the polymer trap model. | oup.comnih.gov |
| Arabidopsis, Tobacco (Nicotiana tabacum) | The melon this compound synthase promoter is active in the minor veins of these species, which do not typically transport RFOs. | Demonstrates that the genetic regulation for phloem loading functions is conserved across species with different transport sugars. | nih.govresearchgate.net |
| Cucumber (Cucumis sativus) | The CsGolS1 isoform is expressed in vascular tissues and plays a dual role in assimilate loading and stress response, enhancing transport efficiency under cold stress. | Highlights a direct link between stress response and assimilate transport, mediated by this compound synthesis in the phloem. | researchgate.netresearchgate.net |
| Potato (Solanum tuberosum) | Transgenic potatoes overexpressing this compound synthase produced this compound in the phloem, but were unable to transport large amounts of raffinose even with co-expression of raffinose synthase. | Suggests that efficient RFO transport requires additional specialized features of intermediary cells beyond just the presence of the biosynthetic enzymes. | oup.com |
Regulation of Bud Dormancy and Seasonal Physiological Adjustments
This compound is a key regulatory molecule involved in the adaptation of perennial plants to seasonal changes, particularly in the context of bud dormancy. During the autumn, as temperate woody plants prepare for winter, they undergo a process of cold acclimation and enter a dormant state to protect their delicate meristematic tissues from freezing temperatures and desiccation. nih.gov A significant metabolic adjustment during this period is the accumulation of compatible solutes, including this compound and the Raffinose Family Oligosaccharides (RFOs) derived from it. nih.govnih.gov
Numerous studies have documented a sharp increase in the concentration of this compound and raffinose in the buds of various tree species, such as apple, chestnut, and grapevine, coinciding with the induction and maintenance of winter dormancy. nih.govresearchgate.netbiorxiv.org These compounds act as osmoprotectants, stabilizing membranes and proteins and protecting cells from the damaging effects of ice crystal formation and dehydration caused by freezing. nih.gov The induction of this compound synthase (GolS) genes is a recurrent finding in transcriptomic analyses of dormant buds. nih.govnih.gov For example, in chestnut trees, the mRNA levels of the CsGolS1 gene begin to rise in early autumn and remain elevated throughout the winter, paralleling the course of endodormancy. researchgate.net This induction appears to be associated with the dormant state itself, rather than just a direct response to cold temperatures. researchgate.net
Specific GolS genes have been identified as having a primary role in this seasonal accumulation. In apple (Malus × domestica), the MdGolS2 gene was found to be differentially expressed during bud dormancy, at the same time as the highest levels of this compound and raffinose were observed. nih.gov Functional studies have confirmed this role; when MdGolS2 was overexpressed in Arabidopsis, the transgenic plants accumulated more this compound and raffinose and showed increased tolerance to water deficit, a key stress component that dormant buds must endure. nih.gov These findings strongly suggest that this compound and the subsequent synthesis of RFOs are critical components of the molecular machinery that allows buds to survive harsh winter conditions. nih.govnih.gov
Table 2: Research Findings on this compound's Role in Bud Dormancy
| Plant Species | Key Finding | Significance | Reference |
|---|---|---|---|
| Apple (Malus × domestica) | The MdGolS2 gene is highly expressed during bud dormancy, correlating with peak this compound and raffinose accumulation. Overexpression confers drought tolerance. | Identifies a specific gene responsible for the seasonal accumulation of protective sugars during dormancy and links it to stress tolerance. | nih.gov |
| Chestnut (Castanea sativa) | CsGolS1 mRNA levels increase in autumn and remain high throughout winter, in parallel with the endodormancy period. | Shows that the induction of this compound synthesis is tightly regulated and associated with the physiological state of dormancy, not just a simple temperature response. | researchgate.net |
| Grapevine (Vitis riparia) | Homologues of this compound synthase genes exhibit strong circannual rhythms that parallel the seasonal concentration of this compound and raffinose in buds. | Demonstrates a conserved, seasonally regulated pattern of this compound synthesis related to dormancy across different woody perennials. | biorxiv.org |
| Peach (Prunus persica) | Genes for this compound synthase are noted as being upregulated in dormant buds. | Supports the general model of RFO accumulation as a key feature of bud dormancy in temperate fruit trees. | nih.gov |
Advanced Methodologies in Galactinol Research
Biochemical Characterization Techniques for Galactinol Synthase
This compound synthase (GolS) (EC 2.4.1.123) is the enzyme that catalyzes the first committed step in the RFO biosynthetic pathway. plos.orgnih.gov It facilitates the transfer of a galactosyl group from UDP-galactose to myo-inositol to form this compound. nih.govtandfonline.com A thorough understanding of this enzyme's properties is crucial for comprehending its role in plant metabolism and stress response.
Several methods have been developed to measure the activity of this compound synthase. Traditional isotopic assays utilize radiolabeled UDP-[U-¹⁴C]galactose as a substrate; the activity is then quantified by measuring the radioactivity incorporated into the this compound product using liquid scintillation counting. scielo.br While highly sensitive, this method involves the use of radioactive materials. scispace.com
To circumvent this, a more convenient colorimetric assay was developed. scielo.brscispace.com This indirect method quantifies the UDP produced in the synthase reaction. The UDP is hydrolyzed by an external apyrase, and the resulting inorganic phosphate (B84403) (Pi) is measured colorimetrically. scielo.brscispace.com This technique is suitable for detecting low levels of enzyme activity. scielo.br More recently, methods using high-performance liquid chromatography (HPLC) have been employed to separate and quantify the products of the enzyme reaction, allowing for direct measurement of the formed sugars. oup.com
Kinetic parameters, such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are determined by measuring the initial reaction rates at varying substrate concentrations. oup.com These parameters provide insight into the enzyme's affinity for its substrates and its catalytic efficiency. The Kₘ and Vₘₐₓ values for this compound synthase have been determined for the enzyme from various plant sources, showing a range of affinities and activities. For example, purified this compound synthase from zucchini leaves has a Kₘ of 1.8 mM for UDP-galactose and 6.5 mM for myo-inositol. nih.gov In contrast, the enzyme from soybean seeds showed Kₘ values of 5.2 mM for UDP-galactose and 3.5 mM for myo-inositol. scielo.br
Table 1: Kinetic Parameters of this compound Synthase from Various Plant Species
The purification of this compound synthase has been achieved from various plant tissues, although it has proven to be a challenging process. nih.govnih.gov A common strategy involves sequential liquid chromatography steps. For instance, this compound synthase from mature zucchini leaves was purified 752-fold with an 18.6% recovery of its initial activity. nih.govnih.gov This purification scheme involved chromatography on DE 52, Octyl-Sepharose CL-4B, and Sephacryl S-200 columns. nih.govnih.gov Similarly, the enzyme from soybean seeds was partially purified using a sequence of DEAE-Sepharose, Phenyl-Sepharose CL-4B, and Q-Sepharose columns after initial treatment of the crude extract with MnCl₂. scielo.brscielo.br
Structural analysis of the purified enzyme has revealed key characteristics. The this compound synthase from zucchini is a monomeric protein with a molecular weight (Mᵣ) of approximately 42,000 and an isoelectric point of 4.1. nih.govnih.gov Phylogenetic analyses based on the amino acid sequences of GolS from different species, such as Glycine max and Phaseolus vulgaris, have been used to classify the enzymes into different groups, which may reflect distinct functional roles. nih.gov These studies, along with analyses of gene structure, contribute to understanding the evolutionary history of GolS genes. nih.govresearchgate.net
Table 2: Example Purification Scheme for this compound Synthase from Soybean Seed
Enzyme Activity Assays and Kinetic Parameter Determination
Analytical Approaches for this compound Quantification and Metabolic Profiling
Accurate quantification of this compound and its associated metabolites is fundamental to understanding the RFO pathway and its regulation. A variety of analytical techniques are employed for this purpose, ranging from chromatographic separation to spectroscopic detection and comprehensive metabolic profiling.
Chromatography is the cornerstone for separating this compound from other sugars and metabolites in complex plant extracts. High-Performance Liquid Chromatography (HPLC) is a widely used technique. nih.gov For instance, soluble sugars, including this compound, can be effectively separated on a Waters Sugar-Pak I column and quantified using a refractive index detector. oup.com Another powerful method is High-Performance Anion-Exchange Chromatography coupled with Pulsed Amperometric Detection (HPAEC-PAD). mdpi.com This technique allows for the excellent separation and sensitive detection of a range of carbohydrates, including myo-inositol, this compound, sucrose (B13894), raffinose (B1225341), and stachyose (B150584), often in a single run of less than 25 minutes. mdpi.commdpi.com The use of a gradient elution with sodium hydroxide (B78521) can enhance sensitivity and speed. mdpi.com
Gas Chromatography (GC) is also utilized, particularly in conjunction with mass spectrometry for metabolomics studies. nih.gov For GC analysis, polar metabolites like sugars must first be derivatized to increase their volatility before injection into the system. nih.gov
Spectroscopic methods, primarily mass spectrometry (MS), are essential for the detection and quantification of this compound. nih.gov Due to its high sensitivity, MS is often the technology of choice in plant metabolomics. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and established technique for profiling a wide range of primary metabolites, including this compound. nih.gov After separation by GC, the derivatized metabolites are ionized and fragmented, and the resulting mass spectra are used for identification and quantification. plos.orgmdpi.com The relative values of metabolites are typically normalized to an internal standard. plos.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive spectroscopic technique used in metabolomics. ufl.edu While generally less sensitive than MS, NMR provides detailed structural information about metabolites in a complex mixture and can be used for quantitative analysis. ufl.edu Techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can identify major sugar components like sucrose, raffinose, and stachyose in plant extracts. ufl.edu
Metabolomics aims to provide a comprehensive and quantitative overview of the complete set of small-molecule metabolites in a biological system. This systems-level approach is invaluable for elucidating the this compound pathway and its integration with central metabolism. By using techniques like GC-MS, researchers can simultaneously profile dozens or even hundreds of metabolites, including amino acids, organic acids, and various sugars like this compound and raffinose. plos.org
These comprehensive analyses reveal how the levels of this compound and other pathway intermediates change in response to various factors, such as developmental stage or abiotic stress. For example, metabolomic studies in Arabidopsis thaliana have shown a significant increase in this compound and raffinose levels in response to heat and cold stress. mdpi.com Similarly, comparing the metabolite profiles of wild-type plants with those of transgenic plants overexpressing a specific gene, such as CsGolS6 in citrus, can help to uncover the gene's function and its impact on metabolic pathways. plos.org This approach has revealed links between the this compound pathway and the metabolism of antioxidants like ascorbate (B8700270) and spermidine. plos.org By correlating changes in metabolite abundance with transcriptomic data, a more complete picture of metabolic regulation can be achieved.
Table 3: Chemical Compounds Mentioned
Spectroscopic Methods for Quantitative Analysis of this compound
Genomic and Proteomic Investigations of this compound Metabolism
Genomic and proteomic approaches have become indispensable tools for dissecting the complex regulatory networks that govern this compound metabolism in plants. These advanced methodologies allow for a comprehensive analysis of the genes and proteins involved in the biosynthesis of this compound, providing critical insights into their roles in plant development and stress responses.
Transcriptomics and Gene Expression Profiling
Transcriptomics provides a powerful lens through which to view the expression dynamics of genes involved in this compound biosynthesis, primarily the this compound Synthase (GolS) gene family. mdpi.com As the key enzyme catalyzing the first committed step in the synthesis of raffinose family oligosaccharides (RFOs), GolS is a major point of regulation. nih.govnih.gov Gene expression profiling studies, utilizing techniques such as RNA-sequencing (RNA-seq) and quantitative real-time PCR (qRT-PCR), have revealed that GolS genes are differentially regulated across various plant species, tissues, and in response to environmental stimuli. nih.govfrontiersin.org
Research has shown that GolS gene expression is intricately linked to plant responses to abiotic stresses. For instance, in Arabidopsis thaliana, specific isoforms like AtGolS1 and AtGolS2 are induced by drought and high salinity, while AtGolS3 is responsive to cold stress. Similarly, studies in drought-tolerant and susceptible clones of Coffea canephora (coffee) demonstrated that the expression of the CcGolS1 gene was stimulated by water deficit in the tolerant clone, whereas its transcript levels decreased in the susceptible one. nih.govscielo.br This differential expression suggests a direct role for this compound synthesis in stress tolerance mechanisms.
Integrated transcriptomic and metabolomic analyses have further solidified the connection between gene expression and metabolic function. In peach cultivars subjected to cold stress, the upregulation of three GolS genes was correlated with the accumulation of this compound and other related sugars in the more cold-tolerant cultivar. Likewise, in tea leaves under mechanical stress, several genes, including this compound synthase (GolS), were significantly upregulated, promoting the accumulation of various sugars. peerj.com In Leymus chinensis, the shade-tolerant genotype exhibited significantly higher expression of the LcGolS gene under shading stress, with LcGolS2 identified as a potential hub gene for shade tolerance. mdpi.com
The tissue-specific expression of GolS genes has also been a key finding. In common bean and soybean, different classes of GolS genes show distinct expression patterns in various tissues, with specific genes identified as crucial for RFO accumulation in seeds. nih.gov In cucumber, four isoforms of CsGolS were identified, with CsGolS1 being expressed in vascular tissues and the others in mesophyll cells, suggesting specialized roles in sugar transport and synthesis. oup.com
Below is a summary of transcriptomic studies on this compound Synthase (GolS) genes in various plant species.
| Plant Species | Gene(s) | Experimental Condition | Key Findings | Reference(s) |
| Brassica napus (Rapeseed) | 20 BnGolS genes | Hormone treatments | Most BnGolS genes were induced by hormone treatments; homologous genes showed divergent expression. | mdpi.com |
| Nicotiana tabacum (Tobacco) | 9 NtGolS genes | Salt stress | GolS gene expression was enriched in response to salt stress, correlating with metabolic changes. | mdpi.comfrontiersin.org |
| Leymus chinensis | LcGolS (LcGolS2) | Shading stress | LcGolS expression was upregulated by shade; LcGolS2 was identified as a potential hub gene for shade tolerance. | mdpi.com |
| Phaseolus vulgaris (Common bean) | 3 PvGolS genes | Seed development | Identified seed-specific GolS genes involved in RFO production. | nih.gov |
| Glycine max (Soybean) | GmGolS genes | Different tissues | Different GolS genes exhibit tissue-specific expression patterns. | nih.gov |
| Arabidopsis thaliana | AtGolS1, AtGolS2, AtGolS3 | Drought, salt, cold stress | AtGolS1/2 induced by drought and salt; AtGolS3 induced by cold. | |
| Peach | 3 GolS genes | Cold stress | Genes were significantly upregulated in the cold-tolerant cultivar, correlating with metabolite accumulation. | |
| Coffea canephora (Coffee) | CcGolS1 | Drought stress | Expression was stimulated by water deficit in the drought-tolerant clone and decreased in the susceptible clone. | nih.govscielo.br |
| Cucumber | 4 CsGolS genes | Abiotic stresses | All four isoforms were upregulated by different abiotic stresses, with tissue-specific localization. | oup.com |
| Citrus sinensis (Sweet Orange) | CsGolS genes | Drought, salt, pathogen infection | Most CsGolS genes showed stress-inducible expression. | nih.gov |
Proteomic Analysis of this compound Synthase and Associated Enzymes
Proteomics offers a direct way to quantify the abundance of enzymes involved in this compound metabolism, providing a crucial layer of information that complements transcriptomic data. mdpi.com The study of the proteome can reveal post-transcriptional and post-translational regulatory mechanisms that influence enzyme activity. mdpi.com Methodologies such as two-dimensional gel electrophoresis (2-DE) combined with mass spectrometry (MS) have been employed to identify and quantify this compound synthase and related proteins in plant tissues.
Proteomic investigations have confirmed the presence and differential accumulation of this compound synthase in response to environmental changes. In a comparative proteomic study of a tea cultivar, the abundance of eukaryotic this compound synthase was found to be decreased in winter shoots compared to spring shoots. This suggests that the metabolic flux towards this compound and RFOs is altered seasonally, which aligns with the different physiological needs of the plant.
Proteomic databases serve as valuable repositories for information on this compound-related enzymes. For example, UniProt, a comprehensive protein sequence and annotation database, contains detailed entries for this compound Synthase 1 from Arabidopsis thaliana, including its function, catalytic activity, and expression specificity. uniprot.org Such databases are instrumental for in silico analyses, including predictions of protein properties like molecular weight, isoelectric point, and subcellular localization, which have been performed for GolS proteins in species like banana and citrus. nih.govunoeste.br
While large-scale proteomic studies specifically targeting the entire this compound metabolic pathway are still emerging, existing research highlights the potential of this approach. By directly measuring protein levels, proteomics helps to validate gene expression data and provides a clearer picture of the metabolic state of the cell under specific conditions. mdpi.com
The table below summarizes findings from proteomic studies related to this compound Synthase.
| Plant Species | Protein Investigated | Experimental Condition/Tissue | Analytical Method | Key Findings | Reference(s) |
| Tea cultivar 'Dongcha11' | Eukaryotic this compound synthase | Winter vs. Spring tender shoots | 2-DE followed by MS | Protein abundance was decreased in winter shoots compared to spring shoots. | |
| Arabidopsis thaliana | This compound synthase 1 (At2g47180) | Mature seeds, seedlings, vascular tissues | Proteomic database annotation (UniProt, ProteomicsDB) | Accumulates in mature seeds and is expressed in various tissues including vascular tissues. | uniprot.org |
| Citrus sinensis (Sweet Orange) | CsGolS proteins | In silico analysis | Prediction of molecular weight and other physicochemical properties from amino acid sequences. | nih.gov | |
| Musa acuminata (Banana) | MaGolS proteins | In silico analysis | Characterization of protein length, molecular weight, theoretical isoelectric point, and 3D structure. | unoeste.br |
Future Research Directions in Galactinol Biology
Elucidating Uncharacterized Galactinol Synthase Isoform Functions
Plants typically possess multiple isoforms of this compound synthase (GolS), and while some have been characterized, the specific functions and regulatory mechanisms of many remain unclear researchgate.netresearchgate.netoup.com. These isoforms may exhibit differential expression patterns in various tissues, developmental stages, or under specific environmental conditions, suggesting distinct biological roles researchgate.netoup.comnih.gov. For instance, studies in Arabidopsis thaliana have identified seven GolS genes, with AtGolS1 and AtGolS2 induced by drought and high salinity, while AtGolS3 is induced by cold stress apsnet.org. In Coffea arabica, different GolS isoforms show varied responses to water deficit, salinity, and heat stress, with CaGolS1 being constitutively expressed and highly responsive to all tested stresses, while CaGolS2 is detected primarily under severe water deficit and salt stress, and CaGolS3 is induced by moderate to severe drought and heat researchgate.net. Similarly, in cucumber, four CsGolS isoforms are upregulated by different abiotic stresses, with CsGolS1 specifically expressed in vascular tissues and potentially involved in assimilate loading and stress response in minor veins oup.com.
Future research should focus on:
Comprehensive functional characterization: Employing techniques such as gene knockout, overexpression, and gene editing for each uncharacterized GolS isoform in various plant species to determine their precise roles in this compound biosynthesis and RFO accumulation under different conditions .
Tissue and subcellular localization: Investigating the specific tissues and subcellular compartments where each GolS isoform is active to understand their contributions to localized this compound production and function oup.com.
Kinetic and structural analysis: Determining the enzymatic properties and three-dimensional structures of different GolS isoforms to understand variations in their catalytic activity and substrate specificity researchgate.netnih.gov.
Evolutionary relationships: Studying the evolutionary history of GolS gene families across diverse plant lineages to infer functional divergence and adaptation to specific environmental niches.
Addressing these areas will provide a more complete picture of how this compound synthesis is orchestrated at the isoform level and its specific contributions to plant survival and adaptation.
Advanced Understanding of Regulatory Networks Controlling this compound Metabolism
The synthesis and metabolism of this compound are tightly regulated processes influenced by various internal and external signals. While some regulatory elements have been identified, a comprehensive understanding of the underlying networks is still developing nih.gov. For example, the expression of Arabidopsis GolS1 is regulated by the transcription factor HY5 in response to light, highlighting a connection between light signaling and RFO biosynthesis nih.gov. Heat shock transcription factors (Hsfs), such as HsfA1a, HsfA1b, and HsfA2, have also been implicated in regulating the expression of Arabidopsis GolS1 and GolS2 under stress conditions oup.comnih.gov.
Future research should aim to:
Identify novel transcription factors and regulatory proteins: Utilizing high-throughput techniques like ChIP-seq and yeast one-hybrid screens to identify transcription factors and other proteins that bind to the promoter regions of GolS genes and other genes involved in this compound metabolism.
Map signaling pathways: Elucidating the complete signaling cascades that link environmental stimuli (e.g., drought, salinity, cold, heat, light, pathogen attack) to the activation or repression of genes involved in this compound synthesis and degradation researchgate.netoup.comapsnet.orgnih.govresearchgate.netresearchgate.net.
Investigate post-transcriptional and post-translational modifications: Exploring how microRNAs, lncRNAs, and protein modifications (e.g., phosphorylation, glycosylation) influence the stability, activity, and localization of GolS enzymes and other proteins in the this compound metabolic pathway.
Develop dynamic regulatory network models: Integrating transcriptomic, proteomic, and metabolomic data to construct dynamic models that predict how changes in regulatory elements affect this compound levels and downstream RFO biosynthesis under varying conditions.
A deeper understanding of these regulatory networks will provide insights into how plants fine-tune this compound metabolism to cope with environmental challenges and optimize growth.
Novel Biotechnological Applications of this compound Metabolism in Plant Science
The established roles of this compound and RFOs in stress tolerance and carbon partitioning suggest significant potential for biotechnological applications in improving crop performance tandfonline.complos.orgoup.comresearchgate.net. Overexpression of GolS genes has been shown to enhance tolerance to drought, salinity, chilling, and oxidative stress in various plant species, including Arabidopsis, tobacco, and rice oup.comtandfonline.complos.orgoup.comapsnet.orgnih.gov. This compound itself has been shown to protect plants from pathogen infection and induce defense-related genes apsnet.org.
Future research should explore novel biotechnological applications, including:
Enhancing crop stress tolerance: Developing transgenic or gene-edited crops with optimized this compound metabolism to improve resilience against a wider range of abiotic and biotic stresses, potentially leading to increased yields in marginal environments tandfonline.complos.orgoup.comresearchgate.netresearchgate.net.
Improving post-harvest quality and storability: Manipulating this compound and RFO levels in harvested plant products to enhance their shelf life and reduce losses due to desiccation or chilling injury.
Developing this compound as a signaling molecule: Further investigating the potential of exogenous application of this compound or its derivatives as signaling molecules to prime plant defense responses or improve stress acclimation apsnet.org.
Engineering carbon partitioning: Modifying GolS activity to alter the balance between sucrose (B13894) and RFOs, potentially redirecting carbon resources to desired sinks like edible tissues or storage organs.
Utilizing this compound metabolism for synthetic biology applications: Designing synthetic pathways involving this compound synthesis for the production of valuable compounds in plant-based systems.
Realizing these biotechnological applications will require continued fundamental research into this compound biology and the development of precise genetic engineering and synthetic biology tools.
Q & A
Q. What is the enzymatic pathway for galactinol biosynthesis, and which substrates are critical for its regulation?
this compound is synthesized via this compound synthase (GolS), which transfers a galactosyl moiety from UDP-galactose to myo-inositol. This reaction is the rate-limiting step in raffinose family oligosaccharide (RFO) biosynthesis. Key substrates include UDP-galactose (sourced from sucrose metabolism) and myo-inositol (derived from glucose-6-phosphate via myo-inositol-1-phosphate synthase). Experimental validation involves enzyme assays using purified GolS isoforms, substrate specificity tests, and isotopic labeling to track carbon flux .
Q. How does this compound function in plant drought stress responses, and what experimental methods validate its osmoprotective role?
this compound accumulates in vegetative tissues under drought stress, acting as an osmoprotectant by stabilizing cellular membranes and scavenging reactive oxygen species (ROS). Methodologies to validate this include:
- Drought simulation using polyethylene glycol (PEG)-induced osmotic stress in hydroponic systems.
- Comparative metabolite profiling (e.g., HPLC or GC-MS) of wild-type vs. GolS-overexpressing transgenic plants (e.g., Arabidopsis or rice).
- Electrolyte leakage assays to measure membrane integrity under stress .
Advanced Research Questions
Q. What challenges arise in quantifying this compound in complex plant matrices, and how can methodological artifacts be minimized?
this compound quantification is complicated by its structural similarity to other RFOs (e.g., raffinose, stachyose) and low abundance in non-stressed tissues. Key strategies include:
- Chromatographic separation : Use of hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) to resolve isomers.
- Enzymatic degradation : Pre-treatment with α-galactosidase to hydrolyze RFOs, followed by differential analysis.
- Internal standards : Deuterated this compound for normalization to account for matrix effects .
Q. How do contradictory findings on this compound overexpression in transgenic plants inform experimental design for stress tolerance studies?
While GolS overexpression in rice improved drought tolerance and grain yield under field conditions , some studies report no significant phenotypic changes due to compensatory mechanisms (e.g., altered sugar partitioning). To address this:
- Use tissue-specific promoters (e.g., root- or leaf-targeted) to avoid systemic metabolic imbalances.
- Combine transcriptomics and metabolomics to identify off-target effects (e.g., changes in sucrose or trehalose levels).
- Conduct multi-environment trials to assess genotype × environment interactions .
Q. What are the limitations of current models explaining this compound's interaction with other soluble sugars under abiotic stress?
Existing models often overlook spatial and temporal dynamics of this compound-RFO pools. For example:
- Compartmentalization : this compound synthesis occurs in the cytoplasm, but RFOs accumulate in vacuoles or apoplasts. Subcellular fractionation studies are needed to map metabolite localization.
- Cross-talk with other pathways : this compound may compete with UDP-glucose for substrate pools, affecting cell wall biosynthesis (e.g., pectin or hemicellulose). Dual-isotope labeling (¹³C-glucose and ¹⁵N-nitrogen) can clarify carbon/nitrogen trade-offs .
Methodological Considerations
- Statistical validation : Use multivariate analysis (e.g., PCA or PLS-DA) to distinguish stress-induced this compound changes from background variability .
- Mutant lines : Knockout/knockdown mutants (e.g., Arabidopsis GolS T-DNA lines) are critical for establishing causality in stress-response studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
